

# Yttrium(III) Bromide: A Technical Overview of its Chemical Formula and Structure

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## Compound of Interest

Compound Name: *Yttrium bromide*

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Yttrium(III) bromide, with the chemical formula  $\text{YBr}_3$ , is an inorganic compound that presents as a white, crystalline, and hygroscopic solid.<sup>[1][2][3][4]</sup> It is a key compound in yttrium chemistry and serves as a precursor in the synthesis of other yttrium-containing materials. This document provides a detailed examination of its chemical structure, properties, and synthesis protocols, tailored for researchers and professionals in chemistry and materials science.

## Chemical Structure and Polymorphism

Yttrium(III) bromide is known to crystallize in at least two different polymorphs, each exhibiting distinct structural arrangements and properties. The two primary structures are a monoclinic form analogous to aluminum trichloride ( $\text{AlCl}_3$ ) and a hexagonal form.

## Monoclinic ( $\text{AlCl}_3$ -type) Structure

The most common structure for  $\text{YBr}_3$  is the aluminum trichloride ( $\text{AlCl}_3$ ) type, which has a monoclinic crystal system belonging to the  $\text{C}2/\text{m}$  space group (No. 12).<sup>[5]</sup> This structure is characterized by a two-dimensional layered arrangement.<sup>[5]</sup>

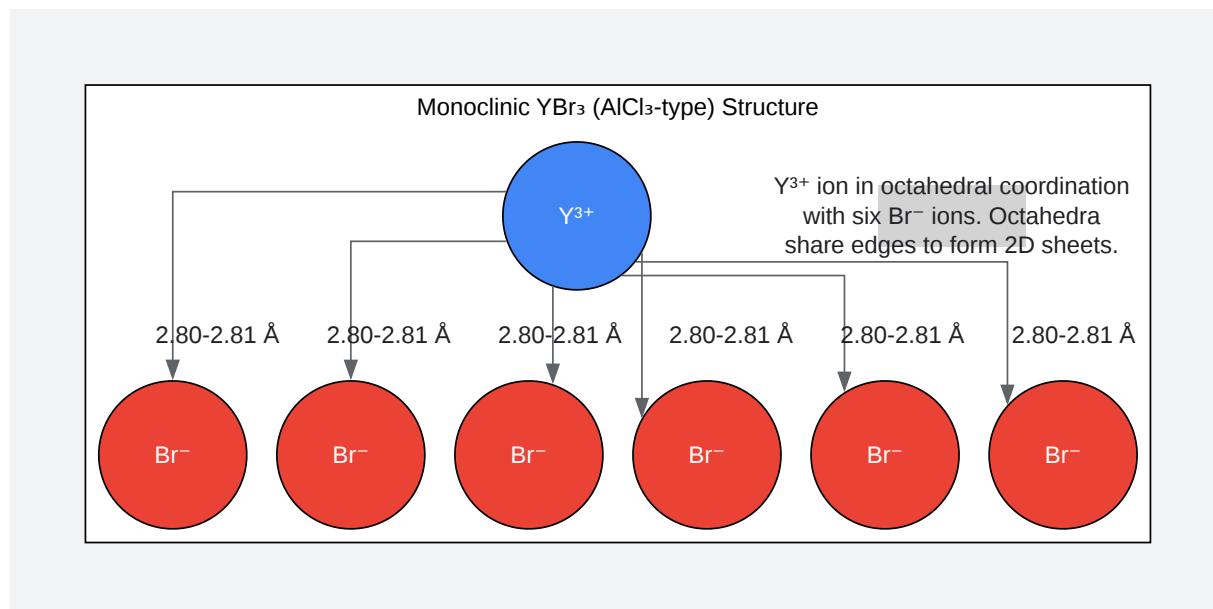
- **Coordination Environment:** In this configuration, each yttrium ( $\text{Y}^{3+}$ ) ion is octahedrally coordinated to six bromide ( $\text{Br}^-$ ) ions. These  $\text{YBr}_6$  octahedra share edges to form extended sheets.<sup>[5]</sup>
- **Bonding:** The Y-Br bond lengths are not uniform; there are two shorter bonds at approximately 2.80 Å and four longer bonds at 2.81 Å.<sup>[5]</sup> There are two distinct

crystallographic sites for the bromide ions, each bonded in an L-shaped geometry to two adjacent yttrium ions.[5]

## Hexagonal Structure

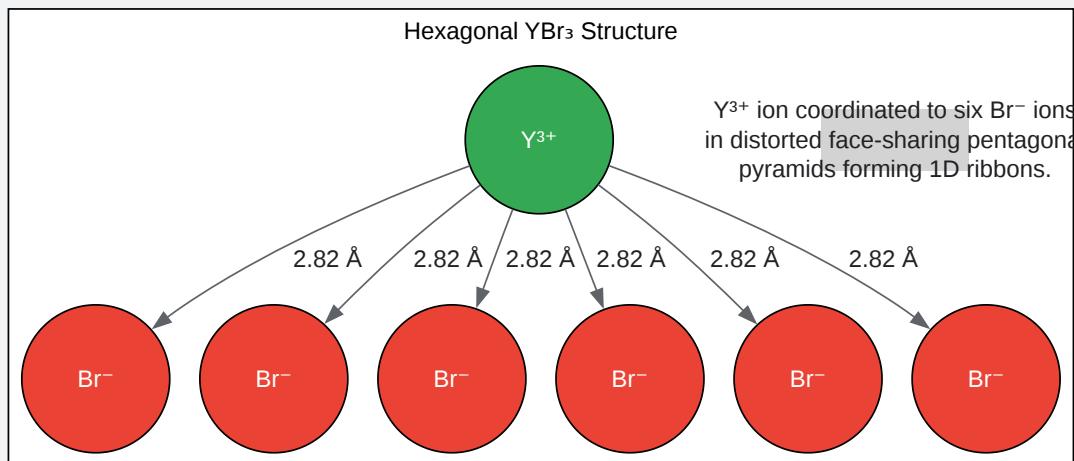
**Yttrium bromide** can also adopt a hexagonal crystal structure, belonging to the  $P6_3/mmc$  space group (No. 194).[6] This form is distinct from the layered monoclinic structure.

- **Coordination Environment:** This structure is described as one-dimensional, consisting of ribbons of  $YBr_3$  oriented along the c-axis.[6] The yttrium ( $Y^{3+}$ ) ion is coordinated to six bromide ( $Br^-$ ) ions, forming distorted face-sharing pentagonal pyramids ( $YBr_6$ ).[6]
- **Bonding:** All Y-Br bonds in this hexagonal arrangement are of equal length, measuring 2.82 Å.[6] Each bromide ion is bonded to two yttrium ions in an L-shaped geometry.[6]



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Caption: Coordination in Monoclinic  $\text{YBr}_3$ .



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Caption: Coordination in Hexagonal  $\text{YBr}_3$ .

## Data Presentation

The crystallographic and physical data for yttrium(III) bromide are summarized in the tables below for clear comparison.

### Table 1: Crystallographic Data of $\text{YBr}_3$ Polymorphs

| Property                                  | Monoclinic $\text{YBr}_3$   | Hexagonal $\text{YBr}_3$   |
|---|---|--|
| Crystal System                            | Monoclinic  | Hexagonal  |
| Space Group                               | $\text{C}2/\text{m}$ (No. 12)[5]  | $\text{P}6_3/\text{mmc}$ (No. 194)[6]  |
| Lattice Parameters                        | $a = 6.96 \text{ \AA}$ , $b = 12.05 \text{ \AA}$ , $c = 6.64 \text{ \AA}$ , $\beta = 110.6^\circ$ | $a = 9.99 \text{ \AA}$ , $b = 9.99 \text{ \AA}$ , $c = 3.75 \text{ \AA}$ [6] |
| $\alpha = 90^\circ$ , $\gamma = 90^\circ$ | $\alpha = 90^\circ$ , $\beta = 90^\circ$ , $\gamma = 120^\circ$ [6]                               |  |
| Y-Br Bond Lengths ( $\text{\AA}$ )        | $2 \times 2.80 \text{ \AA}$ , $4 \times 2.81 \text{ \AA}$ [5]                                     | $6 \times 2.82 \text{ \AA}$ [6]  |
| Coordination Geometry                     | Edge-sharing $\text{YBr}_6$ Octahedra[5]  | Face-sharing distorted $\text{YBr}_6$ Pentagonal Pyramids[6]                 |
| Structural Dimension                      | 2D Sheets[5]  | 1D Ribbons[6]  |

**Table 2: Physical and Chemical Properties of  $\text{YBr}_3$** 

| Property            | Value                                      |
|---------------------|--|
| Chemical Formula    | $\text{YBr}_3$ [1][2][4]                   |
| Molar Mass          | 328.618 g/mol [1]                          |
| Appearance          | White/colorless hygroscopic crystals[1][7] |
| Melting Point       | 904 °C (1,659 °F; 1,177 K)[1][4]           |
| Solubility in Water | 83.3 g/100 mL at 30°C[1]                   |
| CAS Number          | 13469-98-2[1][7]                           |

## Experimental Protocols: Synthesis of Anhydrous $\text{YBr}_3$

The preparation of high-purity, anhydrous yttrium(III) bromide is critical, as the compound is highly hygroscopic. The presence of water can lead to the formation of oxybromides upon heating. The most widely used method is the ammonium bromide route.

### The Ammonium Bromide Route

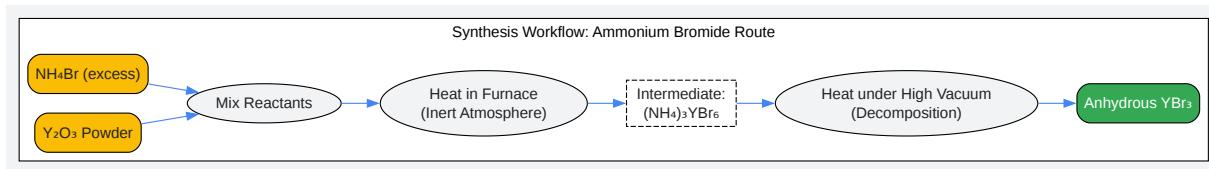
This method involves the reaction of yttrium oxide ( $\text{Y}_2\text{O}_3$ ) with an excess of ammonium bromide ( $\text{NH}_4\text{Br}$ ) at elevated temperatures.[1][8]

Methodology:

- Mixing Reactants: Yttrium oxide ( $\text{Y}_2\text{O}_3$ ) is thoroughly mixed with a stoichiometric excess of ammonium bromide ( $\text{NH}_4\text{Br}$ ). The reaction can also start from hydrated yttrium(III) bromide. [1]
- Initial Heating: The mixture is heated in a suitable crucible (e.g., quartz or glassy carbon) under a controlled atmosphere. The reaction proceeds through the formation of a stable intermediate complex,  $(\text{NH}_4)_3\text{YBr}_6$ .[1]
- Decomposition of Intermediate: The temperature is gradually increased. This step is performed under a continuous flow of dry, inert gas (e.g., nitrogen or argon) to drive the decomposition of the  $(\text{NH}_4)_3\text{YBr}_6$  intermediate and carry away the gaseous byproducts ( $\text{NH}_3$  and  $\text{HBr}$ ).
- Final Heating under Vacuum: To ensure the complete removal of any unreacted ammonium bromide and to obtain the final anhydrous  $\text{YBr}_3$ , the product is subsequently heated under a high vacuum.[8] The resulting product is pure, anhydrous yttrium(III) bromide powder.

## Alternative Synthesis Methods

- Reaction with Elemental Bromine: Anhydrous  $\text{YBr}_3$  can also be prepared by the direct reaction of yttrium carbide ( $\text{YC}_2$ ) with elemental bromine at high temperatures.[1]
- Metallothermic Reduction: While more common for producing yttrium metal, processes involving the reduction of yttrium halides can be adapted.[9] However, for preparing the bromide salt itself, the ammonium bromide route is generally preferred for its efficiency and the purity of the product.



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Caption: Synthesis of Anhydrous YBr<sub>3</sub>.

## Conclusion

Yttrium(III) bromide is a structurally versatile compound, existing primarily in a layered monoclinic form or a one-dimensional hexagonal form. The specific polymorph dictates the coordination environment and bonding characteristics of the Y<sup>3+</sup> ions. Its synthesis requires anhydrous conditions, with the ammonium bromide route being a reliable and established protocol. The data and methodologies presented here offer a comprehensive technical foundation for professionals working with this important rare-earth halide.

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